4-Fluoro-7-azaindole-3-carboxylic acid methyl ester
Overview
Description
4-Fluoro-7-azaindole-3-carboxylic acid methyl ester is a chemical compound that belongs to the class of azaindoles. Azaindoles are heterocyclic compounds that contain a nitrogen atom in the indole ring system. This particular compound is characterized by the presence of a fluorine atom at the 4-position and a carboxylic acid methyl ester group at the 3-position of the azaindole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7-azaindole-3-carboxylic acid methyl ester typically involves the reaction of 2-fluoro-3-methylpyridine with arylaldehydes under specific conditions. One-pot methods have been developed for the selective synthesis of 7-azaindoles and 7-azaindolines, which can be further functionalized to obtain the desired compound . The reaction conditions often involve the use of alkali-amides as controlling agents to achieve chemoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-7-azaindole-3-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom and the carboxylic acid methyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include methanesulfonic acid, phenylhydrazine hydrochloride, and various alkali-amides . Reaction conditions typically involve refluxing in methanol or other suitable solvents to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted azaindole derivatives.
Scientific Research Applications
4-Fluoro-7-azaindole-3-carboxylic acid methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-7-azaindole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Fluoro-7-azaindole-3-carboxylic acid methyl ester can be compared with other similar compounds, such as:
Indole-3-carboxylic acid methyl ester: Lacks the fluorine atom and nitrogen in the ring.
7-Azaindole-3-carboxylic acid methyl ester: Lacks the fluorine atom.
4-Fluoroindole-3-carboxylic acid methyl ester: Lacks the nitrogen in the ring.
The presence of the fluorine atom and the nitrogen in the ring system of this compound makes it unique and imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-4-12-8-7(5)6(10)2-3-11-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHRQRXZJJUHBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=NC=CC(=C12)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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